molecular formula C7H4INOS B1457921 5-Iodo-1,3-benzoxazole-2-thiol CAS No. 93614-44-9

5-Iodo-1,3-benzoxazole-2-thiol

Cat. No. B1457921
CAS RN: 93614-44-9
M. Wt: 277.08 g/mol
InChI Key: CJLBHXVGZNNSMI-UHFFFAOYSA-N
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Description

“5-Iodo-1,3-benzoxazole-2-thiol” is a compound that belongs to the benzoxazole family . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using a variety of well-organized synthetic methodologies . These methods involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The authors synthesized 37 derivatives with 70 to 95% yield .


Molecular Structure Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Iodo-1,3-benzoxazole-2-thiol” include a boiling point of 326.2±44.0 °C and a density of 2.19±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Anthelmintic Activity : 5-Nitro-1,3-benzoxazole derivatives synthesized from 5-nitro-1,3-benzoxazole-2-thiol have shown potent anthelmintic activities. Molecular docking studies targeting β-tubulin, a protein critical to parasites, suggest these compounds, particularly compounds 1 and 4, as effective anthelmintic agents (Satyendra et al., 2015).
  • Antibacterial and Antifungal Activities : Derivatives containing the benzoxazole moiety, synthesized through various methods, have exhibited significant antibacterial and moderate antifungal activities against common pathogens, suggesting their potential as leads for new antimicrobial agents (Raju, 2015); (Satyendra et al., 2012).

Analytical Applications

  • Glutathione Determination : A novel thiol fluorescence probe, 5-maleimidyl-2-(m-methylphenyl)benzoxazole (MMPB), has been developed for the direct determination of reduced glutathione (GSH) in biological samples, showcasing high selectivity and sensitivity (Liang et al., 2002).

Chemical Synthesis and Material Science

  • Cascade Transformations : A base-mediated cyclization strategy has been proposed for the transformation of (5-iodo-1,2,3-triazolyl)phenols into functionalized benzoxazoles, demonstrating an efficient approach to synthesize these molecules with potential applications in material science and organic synthesis (Kotovshchikov et al., 2018).
  • Environmental Chemistry : An environmentally benign method for the synthesis of benzoxazole-2-thiols in water highlights the potential of these compounds in green chemistry, offering a metal/ligand-free, high-yield, and broad substrate scope approach (Liu et al., 2017).

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

5-iodo-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLBHXVGZNNSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1,3-benzoxazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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